

-Dimethyl- -phenylpropanamide: A Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name: *N,2-dimethyl-N-phenylpropanamide*

CAS No.: 55577-65-6

Cat. No.: B405003

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Part 1: Identity & Significance

-dimethyl-

-phenylpropanamide is a tertiary amide characterized by the acylation of

-methylaniline with an isobutyryl group.[1][2] While historically viewed as a standard derivative in the anilide library, it has emerged in the 21st century as a critical model substrate for developing novel catalytic amidation methodologies and as a structural surrogate in forensic analysis of opioid analogs.[1][2]

Chemical Identity

Property	Detail
IUPAC Name	-dimethyl- -phenylpropanamide
Common Synonyms	-Methyl- -phenylisobutyramide; -Isobutyryl- -methylaniline
CAS Registry Number	55577-65-6
Molecular Formula	
Molecular Weight	177.24 g/mol
Structure	Tertiary amide; Aniline nitrogen substituted with methyl and isopropylcarbonyl groups.[1][2][3]

Core Applications

- **Methodological Benchmark:** Due to its steric bulk (isopropyl group) and lack of N-H protons (tertiary amide), it is the "gold standard" substrate for testing oxidative amidation and C-H activation catalysts.[1][2]
- **Forensic Surrogate:** It shares the -phenylpropanamide core with the fentanyl class of opioids.[1][2] It is frequently used as a non-controlled reference standard to study the fragmentation patterns and chromatographic behavior of anilide-based narcotics.[1][2]
- **Pharmaceutical Intermediate:** A building block for specific agrochemicals and non-opioid analgesics investigating steric blockade of amide hydrolysis.[1][2]

Part 2: Historical Evolution & Discovery[1][2]

Unlike a blockbuster drug with a single "discovery moment," the history of

-dimethyl-

-phenylpropanamide tracks the evolution of organic synthesis itself—from classical nucleophilic substitution to modern transition-metal catalysis.^{[1][2]}

Phase I: The Classical Era (Mid-20th Century)

The compound was initially synthesized as part of systematic efforts to characterize hindered anilides.^{[1][2]} Early organic chemists synthesized this molecule to study the rotational barriers of the amide bond.^{[1][2]} The steric clash between the

-methyl group and the isopropyl moiety provided valuable data on amide resonance and conformational locking.^{[1][2]}

- Discovery Context: Characterization of

-alkylanilines.

- Primary Route: Nucleophilic attack of

-methylaniline on isobutyryl chloride.^{[1][2]}

Phase II: The Catalytic Renaissance (2000s–Present)

In the last two decades, the compound gained new prominence.^{[1][2]} Researchers needed difficult substrates to prove the efficacy of new catalysts.^{[1][2]} Converting a stable tertiary amine (like

-dimethylaniline) directly into an amide (oxidative amidation) is chemically challenging.^{[1][2]}

- Significance: Successful synthesis of

-dimethyl-

-phenylpropanamide via C-H functionalization became a proof-of-concept for "green chemistry" methods that avoid acid chlorides.^{[1][2]}

- Key Milestone: Recent iron-catalyzed protocols (e.g., using

and peroxides) have cited this specific molecule as a benchmark product (Yields >70%), demonstrating the ability to cleave C-N bonds and insert oxygen under mild conditions ^{[1].}^[1]

[2]

Part 3: Synthetic Protocols

Method A: Classical Acylation (The "Gold Standard")

Context: This is the most reliable method for generating gram-scale quantities for reference standards.[1][2] It relies on the high reactivity of acid chlorides.[1][2]

Reaction Scheme:

[1][2]

Step-by-Step Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (or Ar).[1][2]
- Reagents:
 - -Methylaniline (1.0 equiv, 10 mmol)[1][2]
 - Triethylamine () or Pyridine (1.2 equiv, 12 mmol) as the acid scavenger.[1][2]
 - Dichloromethane (DCM) (anhydrous, 50 mL).[1][2]
- Addition: Dissolve amine and base in DCM and cool to 0°C (ice bath). Add Isobutyryl chloride (1.1 equiv) dropwise over 20 minutes.[1][2] The reaction is exothermic; control the rate to prevent boiling.[1][2]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).[1][2]
- Workup: Quench with saturated

solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.[1][2]

- Purification: Dry over

, concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

- Expected Yield: 85–95%.

Method B: Iron-Catalyzed Oxidative Amidation (Modern)

Context: A "green" approach that converts tertiary amines directly to amides, avoiding corrosive acid chlorides.[1][2] This method is often cited in recent literature [1].[1][2]

Reaction Scheme:

[1][2]

Step-by-Step Protocol:

- Catalyst Loading: In a sealed tube, combine

(5 mol%) and the oxidant TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv).[1][2]

- Substrates: Add

-dimethylaniline (1.0 equiv) and Isobutyric anhydride (1.5 equiv). Solvent: Acetonitrile (

).[1][2]

- Heating: Heat the sealed vessel to 80–85°C for 12 hours.

- Mechanism: The iron catalyst generates a radical at the

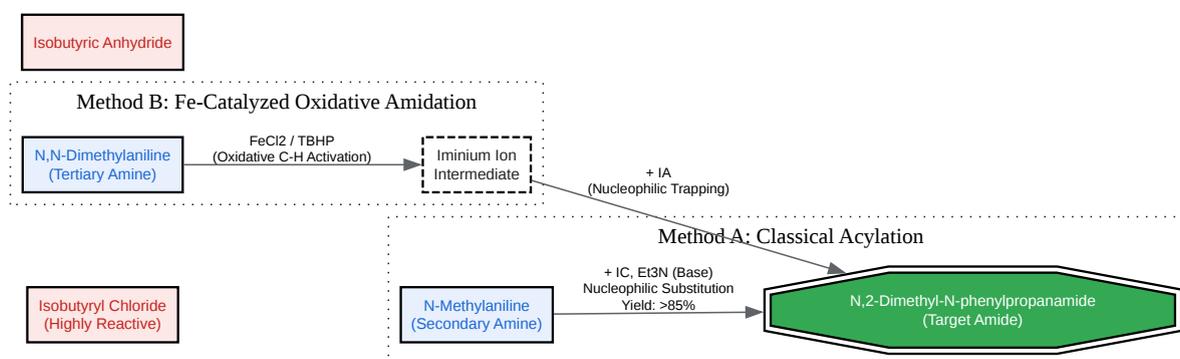
-methyl position, which is oxidized to an iminium ion, followed by nucleophilic attack by the anhydride/acid species.[1][2]

- Workup: Cool, dilute with EtOAc, wash with water.

- Purification: Flash chromatography is required to separate the product from unreacted aniline derivatives.[1][2]
- Expected Yield: 60–75%.

Part 4: Visualization of Pathways[1][2]

The following diagram illustrates the two primary synthetic strategies and the mechanistic logic behind the modern oxidative route.



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Figure 1: Comparison of Classical Nucleophilic Substitution vs. Modern Oxidative C-H Functionalization routes.

Part 5: Physical & Spectral Characterization[1][2][4]

For researchers validating their synthesis, the following spectral data is the established standard [1].

Technique	Data Points	Interpretation
Physical State	Colorless oil or low-melting solid.[1][2]	Depends on purity; impurities often yellow the oil.[1][2]
NMR (400 MHz,)	7.44–7.35 (m, 3H, Ar-H)	Meta/Para aromatic protons.[1][2]
	7.20–7.15 (m, 2H, Ar-H)	Ortho aromatic protons.[1][2]
3.25 (s, 3H)	-Methyl group (Diagnostic singlet).[1][2]	
2.65 (sept, 1H, Hz)	Methine proton of the isobutyryl group.[1][2]	
1.05 (d, 6H, Hz)	gem-Dimethyl groups (Isobutyryl doublet).[1][2]	
MS (ESI)	178.1	Matches molecular weight of 177.[1][2]24.

References

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- To cite this document: BenchChem. [-Dimethyl- -phenylpropanamide: A Technical Guide to Synthesis and Application]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide\]](https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide)

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